molecular formula C8H18O2 B077349 1,1-Dimethylhexyl hydroperoxide CAS No. 13393-69-6

1,1-Dimethylhexyl hydroperoxide

Cat. No.: B077349
CAS No.: 13393-69-6
M. Wt: 146.23 g/mol
InChI Key: UVALTZBZKMZQMM-UHFFFAOYSA-N
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Description

1,1-Dimethylhexyl hydroperoxide is an organic peroxide compound with the molecular formula C8H18O2. It is a derivative of 2-methylheptane, where a peroxide group (-O-O-) is attached to the second carbon atom. This compound is known for its strong oxidizing properties and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylhexyl hydroperoxide can be synthesized through the auto-oxidation of 2-methylheptane. The process involves the reaction of 2-methylheptane with oxygen in the presence of a catalyst, typically a metal catalyst such as cobalt or manganese. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the peroxide group.

Industrial Production Methods

In industrial settings, the production of 2-methylheptane-2-peroxol is typically carried out in large reactors where 2-methylheptane is continuously fed into the system along with oxygen and the catalyst. The reaction mixture is maintained at an optimal temperature and pressure to maximize the yield of the peroxide compound. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylhexyl hydroperoxide undergoes various chemical reactions, including:

    Oxidation: As an organic peroxide, it can act as an oxidizing agent in various chemical reactions.

    Reduction: It can be reduced to 2-methylheptane by breaking the peroxide bond.

    Substitution: The peroxide group can be substituted with other functional groups under specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce 2-methylheptane-2-peroxol.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: The major products include various oxidized derivatives of 2-methylheptane.

    Reduction: The primary product is 2-methylheptane.

    Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

1,1-Dimethylhexyl hydroperoxide has several applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its role as an oxidizing agent in biochemical processes.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its strong oxidizing properties.

Mechanism of Action

The mechanism of action of 2-methylheptane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    2-Methylheptane: The parent compound without the peroxide group.

    2-Methylhexane-2-peroxol: A similar peroxide compound with a shorter carbon chain.

    2,2,4-Trimethylpentane-2-peroxol: Another peroxide compound with a branched structure.

Uniqueness

1,1-Dimethylhexyl hydroperoxide is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other similar compounds. Its strong oxidizing properties and ability to generate free radicals make it valuable in various chemical and industrial applications.

Properties

CAS No.

13393-69-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-hydroperoxy-2-methylheptane

InChI

InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3

InChI Key

UVALTZBZKMZQMM-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)OO

Canonical SMILES

CCCCCC(C)(C)OO

Synonyms

1,1-Dimethylhexyl hydroperoxide

Origin of Product

United States

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